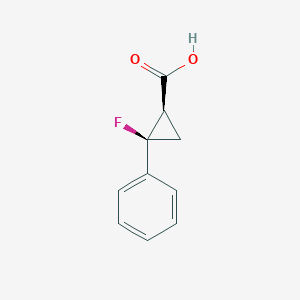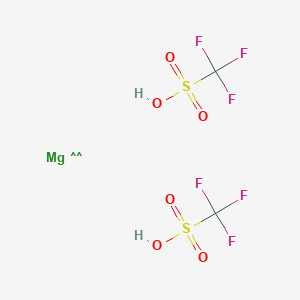
Magnesiumtrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesiumtrifluoromethanesulfonate, also known as magnesium triflate, is an organometallic compound with the molecular formula C2F6MgO6S2. It is a white crystalline powder that is highly soluble in water and organic solvents. This compound is known for its strong Lewis acidity, making it a valuable catalyst in various organic reactions .
Preparation Methods
Magnesiumtrifluoromethanesulfonate can be synthesized through the reaction of magnesium hydroxide (Mg(OH)2) with trifluoromethanesulfonic acid (CF3SO3H). The reaction typically occurs under controlled conditions to ensure the purity and yield of the product . Industrial production methods involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Magnesiumtrifluoromethanesulfonate undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, often acting as a catalyst to facilitate the transfer of electrons.
Substitution: This compound is involved in substitution reactions where it can replace other groups in a molecule, particularly in the presence of strong nucleophiles.
Addition: It can also catalyze addition reactions, where two or more molecules combine to form a larger molecule.
Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed depend on the specific reaction conditions and the substrates involved .
Scientific Research Applications
Magnesiumtrifluoromethanesulfonate has a wide range of applications in scientific research:
Medicine: While not directly used in therapeutic applications, its role in synthesizing various organic compounds can indirectly contribute to pharmaceutical research.
Mechanism of Action
The mechanism by which magnesiumtrifluoromethanesulfonate exerts its effects is primarily through its strong Lewis acidity. This property allows it to accept electron pairs from other molecules, facilitating various chemical reactions. The trifluoromethanesulfonate group enhances the Lewis acidity of the magnesium cation, making it highly effective in activating substrates in organic reactions .
Comparison with Similar Compounds
Magnesiumtrifluoromethanesulfonate is unique due to its strong Lewis acidity and excellent solubility in organic solvents. Similar compounds include:
Magnesium bis(trifluoromethanesulfonimide): Another strong Lewis acid used in similar catalytic applications.
Magnesium perchlorate: Known for its use as a drying agent and in organic synthesis.
Magnesium chloride: Commonly used in Grignard reactions and as a catalyst in various organic transformations.
Compared to these compounds, this compound offers better solubility and stability under a wider range of conditions, making it a versatile reagent in both laboratory and industrial settings .
Properties
Molecular Formula |
C2H2F6MgO6S2 |
|---|---|
Molecular Weight |
324.5 g/mol |
InChI |
InChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7); |
InChI Key |
JKENBDYOKGDEQD-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Mg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


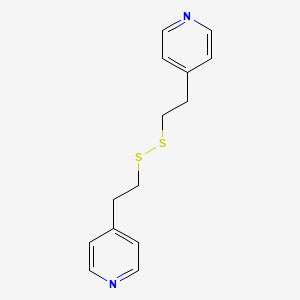
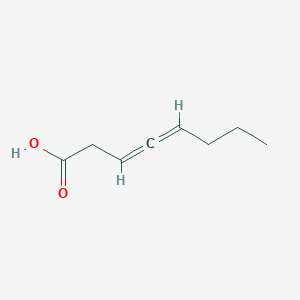
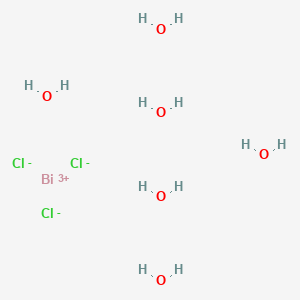
![[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B15199175.png)
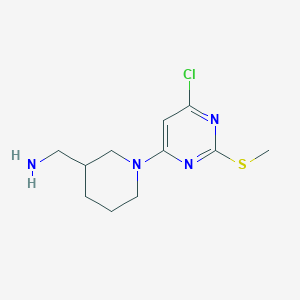
![(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium](/img/structure/B15199193.png)
![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
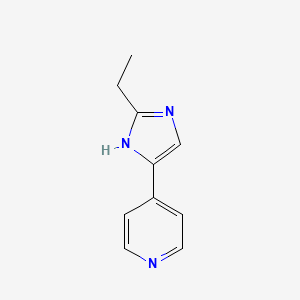
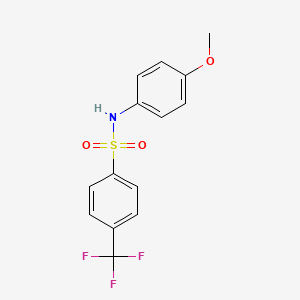
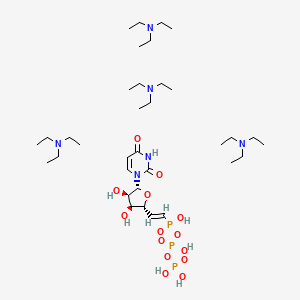
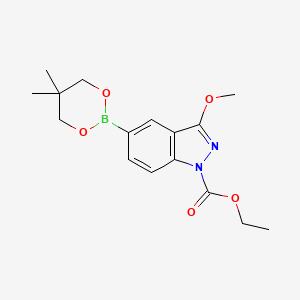
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B15199235.png)
![1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15199242.png)
